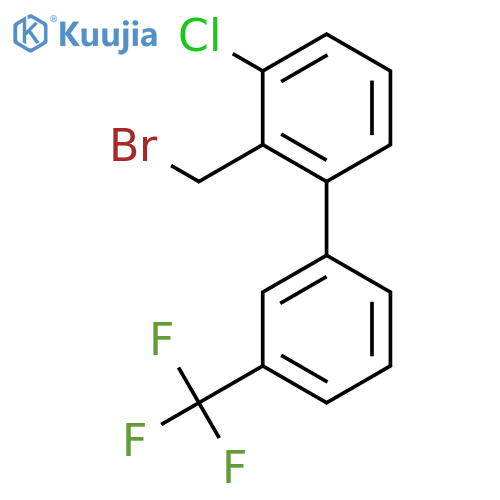

Cas no 1261856-70-5 (2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl)

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl

-

- インチ: 1S/C14H9BrClF3/c15-8-12-11(5-2-6-13(12)16)9-3-1-4-10(7-9)14(17,18)19/h1-7H,8H2

- InChIKey: NXTQHHPTCBGENR-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CC=CC=1C1C=CC=C(C(F)(F)F)C=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 295

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011006445-500mg |

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl |

1261856-70-5 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A011006445-1g |

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl |

1261856-70-5 | 97% | 1g |

1,445.30 USD | 2021-07-05 | |

| Alichem | A011006445-250mg |

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl |

1261856-70-5 | 97% | 250mg |

475.20 USD | 2021-07-05 |

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl 関連文献

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenylに関する追加情報

2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl: A Comprehensive Overview

The compound 2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl, identified by the CAS number 1261856-70-5, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The substituents on the rings—specifically, the bromomethyl group at position 2, the chlorine atom at position 3, and the trifluoromethyl group at position 3'—contribute to its distinct chemical properties and reactivity.

The synthesis of 2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl involves a series of carefully controlled reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in constructing biphenyl derivatives with high precision and yield.

One of the most notable applications of this compound lies in its role as an intermediate in drug discovery and development. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the molecule's stability and bioavailability, making it a valuable precursor for various pharmaceutical agents. Recent studies have explored its potential as a building block for designing novel antiviral and anticancer drugs, where its unique electronic properties play a critical role in molecular interactions.

In addition to pharmaceutical applications, 2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl has found utility in materials science, particularly in the development of advanced polymers and organic semiconductors. The biphenyl structure provides excellent thermal stability and mechanical strength, while the substituents contribute to tunable electronic properties. Researchers have demonstrated its use in creating high-performance organic light-emitting diodes (OLEDs) and flexible electronics, where its ability to form ordered molecular assemblies is highly advantageous.

The chemical reactivity of this compound is another area of active research. The bromine atom at position 2 serves as an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions. This property has been exploited in the synthesis of diverse derivatives with tailored functionalities. Recent investigations have focused on using this compound as a versatile platform for constructing heterocyclic compounds, which are essential components in modern medicinal chemistry.

From an environmental standpoint, understanding the degradation pathways and ecological impact of 2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl is crucial for ensuring sustainable practices in its production and application. Studies have shown that the compound undergoes slow biodegradation under aerobic conditions, highlighting the need for proper waste management strategies to minimize environmental contamination.

In conclusion, 2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl, with its CAS number 1261856-70-5, stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and unique chemical properties make it an indispensable tool in drug discovery, materials science, and beyond. As research continues to uncover new applications and optimize synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical innovation.

1261856-70-5 (2-Bromomethyl-3-chloro-3'-(trifluoromethyl)biphenyl) 関連製品

- 921806-11-3(N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide)

- 2171825-80-0(7-chloro-3-(2,2,2-trifluoroethyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1111111-03-5(6-(3-chloro-4-methylphenyl)-1H-pyridin-2-one)

- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)

- 2034467-77-9(N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide)

- 921526-86-5(1-(2-chloro-6-fluorophenyl)methyl-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1507390-89-7((3-Propoxyphenyl)methanethiol)

- 2202420-69-5(N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide)

- 1805397-89-0(Methyl 2-aminomethyl-6-bromo-3-cyanobenzoate)

- 2227739-15-1(rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)